2-(3-Chlorophenyl)ethanesulfonyl Chloride is an organic compound with the molecular formula C₈H₈Cl₂O₂S. It is classified as a sulfonyl chloride, characterized by a sulfonyl chloride group attached to a 3-chlorophenyl ethane moiety. This compound is recognized for its reactivity in organic synthesis, particularly in the formation of sulfonamides and other derivatives through nucleophilic substitution reactions.
The compound can be sourced from various chemical suppliers and is classified under sulfonyl chlorides, which are known for their utility in organic chemistry due to their electrophilic nature. Its specific Chemical Abstracts Service registry number is 728919-59-3, which aids in its identification and procurement in research and industrial applications.
The synthesis of 2-(3-Chlorophenyl)ethanesulfonyl Chloride typically involves the reaction of 3-chlorophenylethyl alcohol with chlorosulfonic acid. The reaction proceeds as follows:
This process requires careful control of reaction conditions, including temperature and concentration, to maximize yield and purity. In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability.
The molecular structure of 2-(3-Chlorophenyl)ethanesulfonyl Chloride features a sulfonyl chloride functional group (–SO₂Cl) attached to a phenethyl group with a chlorine substituent at the meta position. The structural formula can be represented as follows:
The presence of the chlorine atom at the meta position influences the electronic properties of the molecule, affecting its reactivity and the nature of its derivatives.
2-(3-Chlorophenyl)ethanesulfonyl Chloride undergoes several significant chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis.
The mechanism of action for 2-(3-Chlorophenyl)ethanesulfonyl Chloride primarily involves its reactivity as a sulfonyl chloride. Upon exposure to nucleophiles, the sulfur atom in the sulfonyl group acts as an electrophile, facilitating nucleophilic attack. This leads to the formation of new bonds while releasing hydrochloric acid as a byproduct:
The reaction environment significantly influences these processes; for instance, moisture can lead to hydrolysis rather than substitution.
These properties make it suitable for various applications in organic synthesis while requiring careful handling due to its reactive nature .
2-(3-Chlorophenyl)ethanesulfonyl Chloride finds applications in several areas:
2-(3-Chlorophenyl)ethanesulfonyl chloride (CAS 728919-59-3; C₈H₈Cl₂O₂S) serves as a versatile electrophile in nucleophilic substitution reactions. Its sulfonyl chloride group (–SO₂Cl) readily reacts with amines to form sulfonamides and with phenols to yield sulfonate esters. The reaction with primary amines follows a bimolecular nucleophilic substitution (SN₂) mechanism, where the amine attacks the electrophilic sulfur atom, displacing chloride and generating HCl as a byproduct. This process typically employs aprotic solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl [3]. For phenols, the reaction proceeds similarly but requires milder conditions (0–25°C) to prevent ester hydrolysis [7] [9].
Alternative synthetic routes include:
Table 1: Key Identifiers of 2-(3-Chlorophenyl)ethanesulfonyl Chloride
| Property | Value |
|---|---|
| CAS Registry Number | 728919-59-3 |
| Molecular Formula | C₈H₈Cl₂O₂S |
| SMILES | C1=CC(=CC(=C1)Cl)CCS(=O)(=O)Cl |
| InChIKey | PDUXISISBUJADZ-UHFFFAOYSA-N |
| Purity (Commercial) | ≥97% |
The electrophilicity of the sulfur atom in 2-(3-chlorophenyl)ethanesulfonyl chloride is enhanced by the electron-withdrawing effect of the 3-chlorophenyl group and the sulfonyl oxygen atoms. During sulfonamide formation, nucleophilic attack occurs via a tetrahedral transition state, where chloride departure coincides with N–S bond formation. For sulfone synthesis, the compound undergoes Friedel-Crafts alkylation with arenes, facilitated by Lewis acids (e.g., AlCl₃), to form diaryl sulfones. Computational studies predict a collision cross-section (CCS) of 143.1 Ų for the [M+H]+ adduct, reflecting its steric profile [6]. Side reactions include hydrolysis to sulfonic acids, necessitating anhydrous conditions .
This reagent converts alcohols to alkyl 2-(3-chlorophenyl)ethanesulfonate esters, which function as robust protecting groups for hydroxyl functions. The reaction is highly selective for primary alcohols over tertiary alcohols due to steric hindrance. Key advantages include:
Optimal yields (>90%) are achieved using 1.1 equivalents of sulfonyl chloride in tetrahydrofuran (THF) with pyridine as a base at 0°C [9].
Table 2: Chlorinating Agents for Sulfonyl Chloride Synthesis
| Chlorinating Agent | Solvent | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| SOCl₂ | Benzene | 80°C | 85% | SO₂, HCl |
| PCl₅ | Chlorobenzene | 25°C | 78% | POCl₃, HCl |
| COCl₂ (Phosgene) | Toluene | 60°C | 92% | CO₂, HCl |
Deprotection of sulfonate esters requires reducing conditions to preserve acid-/base-sensitive functional groups:
Table 3: Stability of Sulfonate Esters Under Various Conditions
| Condition | Stability | Notes |
|---|---|---|
| Aqueous HCl (1M, 25°C) | >48 h | No decomposition |
| NaOH (0.1M, 25°C) | >24 h | Partial hydrolysis after 48 h |
| LiAlH₄ in THF (0°C) | <5 min | Complete reduction to alkane |
| NaBH₄ in MeOH (25°C) | >12 h | Unaffected |
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1